1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
Description
This urea derivative features a central urea group (-NH-C(O)-NH-) linked to two distinct substituents:
- R1: o-Tolyl group (2-methylphenyl), providing steric bulk and lipophilicity.
- R2: A methylene-tethered tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-2-yl moiety.
The molecular formula is inferred as C₁₉H₂₂N₂O₂S (exact mass: ~354.14 g/mol).
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)20-17(21)19-13-18(8-10-22-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDRSKSXHDPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
The molecular formula of 1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is , with a molecular weight of approximately 363.48 g/mol. The structure includes a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with tetrahydropyran derivatives. The methodology often employs various coupling reactions to achieve the desired urea linkage. For instance, the reaction conditions may include the use of isocyanates or carbamates to facilitate the formation of the urea bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea and urea derivatives. For instance, compounds structurally similar to 1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea have shown promising results in vitro against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 1 | EKVX | 1.7 | 21.5 | 25.9 |
| 2 | RPMI-8226 | 28.7 | 15.9 | 27.9 |
| 3 | OVCAR-4 | 15.1 | - | - |
These findings suggest that similar compounds can exhibit selective cytotoxicity against specific cancer types, indicating a potential for targeted therapy.
Antifungal and Antibacterial Activity
The compound has also been evaluated for antifungal activity against plant pathogens and larvicidal activity against Aedes aegypti. In one study, derivatives showed significant antifungal effects, particularly against Phomopis obscurans, with some compounds achieving an LD50 value as low as 67.9 ppm .
Case Studies
- Antitumor Efficacy : A study published in Medicinal Chemistry demonstrated that a related thiourea derivative exhibited broad-spectrum antitumor activity across several cancer cell lines, with notable selectivity and lower cytotoxicity towards non-cancerous cells .
- Antifungal Activity : In another investigation, several urea derivatives were synthesized and tested against fungal pathogens, revealing that certain modifications significantly enhanced their antifungal potency compared to traditional agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
- Heterocycle Impact: Replacing THP (oxygen) with thiopyran (sulfur, ) increases lipophilicity and alters metabolic pathways .
- The o-tolyl group in the target compound balances lipophilicity and steric hindrance.
Analysis:
Pharmacological Potential (Inferred)
While direct bioactivity data for the target compound is absent, structural analogs provide insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
